Cas no 24304-49-2 (Benzamide,3-amino-4-methoxy-N-[3-(trifluoromethyl)phenyl]-)

Benzamide,3-amino-4-methoxy-N-[3-(trifluoromethyl)phenyl]- structure
24304-49-2 structure
Product Name:Benzamide,3-amino-4-methoxy-N-[3-(trifluoromethyl)phenyl]-
CAS No:24304-49-2
MF:C15H13F3N2O2
MW:310.271134138107
CID:240561
PubChem ID:13066936
Update Time:2025-04-19

Benzamide,3-amino-4-methoxy-N-[3-(trifluoromethyl)phenyl]- Chemical and Physical Properties

Names and Identifiers

    • Benzamide,3-amino-4-methoxy-N-[3-(trifluoromethyl)phenyl]-
    • 3-Amino-4-methoxy-N-(3-trifluoromethylphenyl)benzamide.
    • 3-amino-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide
    • LYGZYNHMZOPJKV-UHFFFAOYSA-N
    • 24304-49-2
    • SCHEMBL22025008
    • AKOS025125952
    • DTXSID50517092
    • Inchi: 1S/C15H13F3N2O2/c1-22-13-6-5-9(7-12(13)19)14(21)20-11-4-2-3-10(8-11)15(16,17)18/h2-8H,19H2,1H3,(H,20,21)
    • InChI Key: LYGZYNHMZOPJKV-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC=C(C=1)NC(C1C=CC(=C(C=1)N)OC)=O)(F)F

Computed Properties

  • Exact Mass: 310.09299
  • Monoisotopic Mass: 310.09291215g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 3
  • Complexity: 390
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 64.4Ų
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 2.9

Experimental Properties

  • PSA: 64.35
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